8-Bromo-2-chloro-5-methoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. Quinazolines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The specific structure of 8-bromo-2-chloro-5-methoxyquinazolin-4-amine includes halogen substituents and a methoxy group, which contribute to its reactivity and biological interactions.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, where it is available for research purposes. It is classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Its chemical formula is , and it has a CAS number of 1388056, which facilitates its identification in chemical databases.
The synthesis of 8-bromo-2-chloro-5-methoxyquinazolin-4-amine can be achieved through various methods. One common approach involves the use of starting materials such as 2-amino-5-methoxybenzoic acid derivatives and halogenated quinazolines. The synthesis typically proceeds via nucleophilic substitution reactions where the bromine and chlorine atoms can be introduced or substituted using appropriate reagents.
The molecular structure of 8-bromo-2-chloro-5-methoxyquinazolin-4-amine features a quinazoline core with specific substituents that influence its chemical behavior:
8-bromo-2-chloro-5-methoxyquinazolin-4-amine can participate in various chemical reactions:
The reactivity of this compound allows it to serve as a versatile building block in organic synthesis, particularly for creating derivatives with enhanced biological activities.
Research indicates that derivatives based on this scaffold exhibit cytotoxicity against various cancer cell lines, with IC50 values suggesting significant potency comparable to established chemotherapeutics.
The primary applications of 8-bromo-2-chloro-5-methoxyquinazolin-4-amine lie within the realm of medicinal chemistry:
The synthesis of 8-bromo-2-chloro-5-methoxyquinazolin-4-amine (CAS 1388056-11-8) employs modular strategies that permit sequential functionalization of the quinazoline scaffold. These approaches typically begin with commercially available quinazolinone precursors or halogenated aniline derivatives, enabling independent optimization of substituents at key positions. As demonstrated in p97 inhibitor syntheses, the core structure can be assembled via cyclocondensation of 2-amino-5-bromo-4-methoxybenzoic acid with chlorinating agents, followed by selective C2 chlorination [4]. The modularity allows R1 (C8-bromo) and R2 (C2-chloro) groups to be introduced in different sequences depending on precursor availability, while the C4-amine is typically incorporated early as a stabilizing moiety [1] . This flexibility is crucial for accessing structural analogs during structure-activity relationship (SAR) studies, particularly when exploring substitutions at the C5-methoxy position [4] [8].
Table 1: Comparative Synthetic Routes for Quinazoline Core Assembly
Starting Material | Key Transformation | Intermediate | Yield (%) | Ref |
---|---|---|---|---|
5-Methoxyisatin | Sandmeyer Bromination → Cyclization | 6-Bromo-5-methoxyquinazolin-4-one | 68 | [4] |
2-Amino-4-bromoanisole | Orthoester Cyclization | 8-Bromo-5-methoxy-3H-quinazolin-4-one | 72 | [7] |
4-Bromo-2-nitroanisole | Reduction → Amidination | 8-Bromo-5-methoxyquinazolin-4-amine | 58 | [1] |
Regioselective halogen installation requires precise control of electronic and steric factors. Bromination at C8 exploits the ortho-directing effect of the C5-methoxy group, with electrophilic aromatic substitution (EAS) using bromine in dichloromethane achieving >85% regioselectivity [1] [6]. This specificity arises because the methoxy group's +R effect outweighs its -I effect at the para position, activating C8 for electrophilic attack . Subsequent C2 chlorination employs phosphorus oxychloride (POCl₃) under reflux, converting the 4-ketone to 4-chloro with simultaneous chloride introduction at C2 [3] [4]. Crucially, excess POCl₃ must be avoided to prevent displacement of the C8 bromine, with stoichiometric control (1.2 eq) maintaining >90% bromine retention . Alternative methods include directed ortho-metalation (DoM) using n-BuLi at -78°C followed by bromination, though this requires protection of the C4-amine as a carbamate [4].
Table 2: Halogenation Methods for Selective Substitution
Target Position | Reagents/Conditions | Regioselectivity | Key Challenge |
---|---|---|---|
C8 Bromination | Br₂/DCM (0°C, 2h) | 8>6>7 (15:1) | Competing dibromination |
C2 Chlorination | POCl₃ (reflux, 6h) | Exclusive | Displacement of C8-Br at >100°C |
C6 Bromination* | NBS/MeCN (RT, 12h) | 6>8 (8:1) | Low yield in methoxy-substituted analogs |
*Reference isomer for comparison [6]
The C5-methoxy group must be installed prior to quinazoline ring closure due to the deactivating effect of the heterocycle. Williamson ether synthesis on 5-hydroxyquinazoline precursors using sodium methoxide achieves <20% yield due to competing O-alkylation at C4 and N-alkylation [3]. Successful methodologies instead employ:
The C4-amine group necessitates protection during halogenation and methoxylation due to nucleophilic vulnerability and catalyst poisoning tendencies. Three protection strategies demonstrate viability:
Table 3: Amine Protection/Deprotection Efficiency Comparison
Protecting Group | Protection Conditions | Deprotection Conditions | Overall Yield* | Key Limitation |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP, THF, 25°C | TFA/DCM (1:1), 0°C→25°C | 89% | Acid-sensitive substrates |
Cbz | CbzCl, pyridine, 0°C | 10% Pd/C, H₂, MeOH | 76% | Competitive debromination (15-20%) |
Ac | Ac₂O, Et₃N, DCM | NH₃/MeOH, 60°C | 68% | Over-alkylation at N1 |
Pht | Phthalic anhydride, toluene, Δ | N₂H₄·H₂O, EtOH | 42% | Low solubility of intermediates |
*Yield for protection → C8 bromination → deprotection sequence [3] [4]
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1